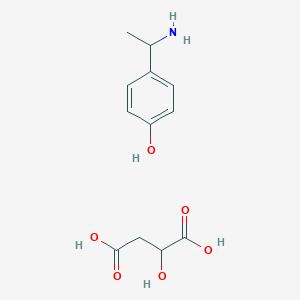
(S)-4-(1-Aminoethyl)phenol (R)-2-hydroxysuccinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4-(1-Aminoethyl)phenol ®-2-hydroxysuccinate is a chiral compound that consists of two distinct functional groups: an aminoethyl group attached to a phenol ring and a hydroxysuccinate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(1-Aminoethyl)phenol typically involves the use of engineered transaminase polypeptides, which convert substrates like 3’-hydroxyacetophenone to (S)-4-(1-Aminoethyl)phenol with high enantiomeric excess and conversion rates . The reaction conditions often include the presence of specific cofactors and optimal pH and temperature settings to ensure maximum yield and purity.
Industrial Production Methods
Industrial production of (S)-4-(1-Aminoethyl)phenol ®-2-hydroxysuccinate may involve large-scale biocatalytic processes using genetically engineered microorganisms capable of expressing the necessary transaminase enzymes. These processes are designed to be cost-effective and environmentally friendly, minimizing the use of hazardous chemicals and reducing waste.
Análisis De Reacciones Químicas
Types of Reactions
(S)-4-(1-Aminoethyl)phenol ®-2-hydroxysuccinate can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The aminoethyl group can be reduced to form primary amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include quinones, primary amines, and substituted phenols, each of which has its own set of applications in various fields.
Aplicaciones Científicas De Investigación
(S)-4-(1-Aminoethyl)phenol ®-2-hydroxysuccinate has a wide range of scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (S)-4-(1-Aminoethyl)phenol ®-2-hydroxysuccinate involves its interaction with specific molecular targets and pathways. The aminoethyl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The phenol group can participate in redox reactions, influencing cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-3-(1-Aminoethyl)phenol
- ®-2-(1-Aminoethyl)phenol
Uniqueness
(S)-4-(1-Aminoethyl)phenol ®-2-hydroxysuccinate is unique due to its specific stereochemistry and the presence of both aminoethyl and hydroxysuccinate groups. This combination of functional groups and chiral centers provides distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C12H17NO6 |
|---|---|
Peso molecular |
271.27 g/mol |
Nombre IUPAC |
4-(1-aminoethyl)phenol;2-hydroxybutanedioic acid |
InChI |
InChI=1S/C8H11NO.C4H6O5/c1-6(9)7-2-4-8(10)5-3-7;5-2(4(8)9)1-3(6)7/h2-6,10H,9H2,1H3;2,5H,1H2,(H,6,7)(H,8,9) |
Clave InChI |
DAXZTBVSSNGGTB-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=C(C=C1)O)N.C(C(C(=O)O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


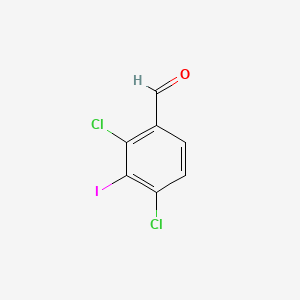
![(3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one hydrate](/img/structure/B14779684.png)

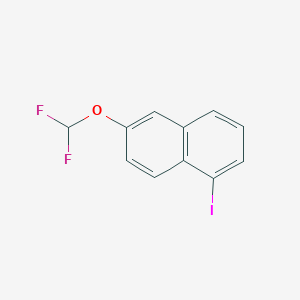
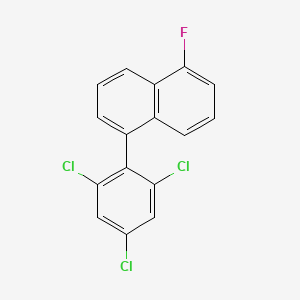
![4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]pyrimidine](/img/structure/B14779714.png)
![(5S)-1-oxa-7-azaspiro[4.4]nonane](/img/structure/B14779722.png)
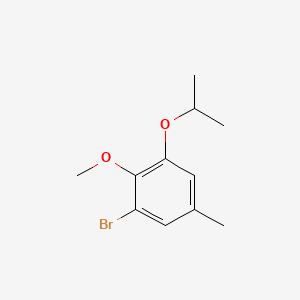
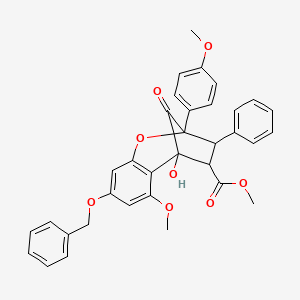

![6-methyl-N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]pyridazine-3-carboxamide](/img/structure/B14779746.png)
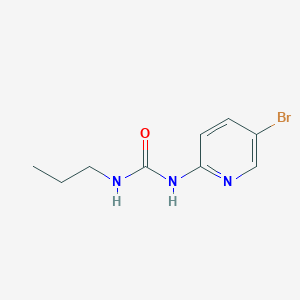
![(2R,4S)-1-[(2S)-2-(8-aminooctanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B14779776.png)
![2-(Methylamino)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14779784.png)
